molecular formula C8H7N3O3 B1417834 Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate CAS No. 900783-11-1

Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate

Cat. No. B1417834
M. Wt: 193.16 g/mol
InChI Key: KRQDYPYRSYZDNN-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate” is a chemical compound with the molecular formula C8H7N3O3 . It’s a product offered by several chemical suppliers .


Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate” can be found in databases like PubChem . The compound has a molecular weight of 193.16 .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate” has physical and chemical properties typical of a compound with its molecular structure . More specific properties like melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

This compound is part of several kinase inhibitors and nucleoside drugs, including avapritinib and remdesivir . Kinase inhibition is a successful approach in targeted therapy, and as of March 2021, the FDA has approved 65 small molecule protein kinase inhibitors, most of which are for cancer therapy .

The specific scientific field for this application is medicinal chemistry, specifically cancer therapy . The application involves targeting specific proteins or enzymes that are dysregulated in cancer, rather than killing all rapidly dividing cells . This approach has gained much attention in recent years .

The methods of application or experimental procedures would involve administering the kinase inhibitors to patients with cancer. The exact methods and technical details would depend on the specific type and stage of cancer, as well as the patient’s overall health and other factors .

The outcomes of this application can vary, but the goal is to inhibit the growth of cancer cells and potentially shrink tumors . Quantitative data or statistical analyses would depend on the specific studies conducted, but the overall aim is to improve patient outcomes and survival rates .

These compounds might be used in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. The specific applications, methods of application or experimental procedures, and results or outcomes would depend on the particular research project .

properties

IUPAC Name

methyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-2-6-7(12)9-4-10-11(6)3-5/h2-4H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQDYPYRSYZDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735091
Record name Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate

CAS RN

900783-11-1
Record name Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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